molecular formula C16H15BrO3 B1612690 Methyl 2-(2-(benzyloxy)-5-bromophenyl)acetate CAS No. 282536-92-9

Methyl 2-(2-(benzyloxy)-5-bromophenyl)acetate

Cat. No. B1612690
CAS RN: 282536-92-9
M. Wt: 335.19 g/mol
InChI Key: ONQUOYZYFBDHIJ-UHFFFAOYSA-N
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Description

“Methyl 2-(2-(benzyloxy)-5-bromophenyl)acetate” is a chemical compound that likely contains a benzene ring due to the presence of the term “phenyl” in its name. The “benzyloxy” indicates a benzyl group connected through an oxygen atom, and “methyl acetate” suggests a methyl ester group. The “5-bromophenyl” indicates a bromine atom attached to the fifth carbon of the phenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the benzyloxy and bromo groups at the correct positions on the benzene ring, and the formation of the methyl ester. The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base, with the various groups attached at specified positions .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The bromine atom might make it a good candidate for reactions involving nucleophilic aromatic substitution. The ester group could undergo hydrolysis, transesterification, or other common reactions of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups and their positions on the benzene ring. For example, the presence of the bromine atom might increase its molecular weight and potentially its reactivity .

Scientific Research Applications

Bromophenol Derivatives and Their Applications

Antioxidant Activity from Marine Algae

Bromophenols isolated from marine red algae like Rhodomela confervoides have been shown to exhibit significant antioxidant activities, stronger than or comparable to known antioxidants such as butylated hydroxytoluene (BHT) and ascorbic acid. This suggests potential applications of similar bromophenol derivatives, including Methyl 2-(2-(benzyloxy)-5-bromophenyl)acetate, in preventing oxidative deterioration of food or as natural antioxidant supplements (Li, Xiao‐Ming Li, Gloer, & Bin-Gui Wang, 2011).

Synthetic Applications in Organic Chemistry

Research into the synthesis and reactivity of bromophenol derivatives has led to developments in methodologies for creating complex organic molecules. For example, the base-promoted decarboxylative annulation of methyl 2-(2-bromophenyl)acetates with ynones to access benzoxepines showcases the utility of bromophenyl acetates in synthesizing heterocyclic compounds. This process involves a tandem annulation and ring-opening decarboxylative reaction, highlighting the potential for this compound in similar synthetic applications (Chen, Li, Yang, Ye, Yang, & Wang, 2023).

Antibacterial and Antiviral Potential

Bromophenol derivatives from the marine alga Rhodomela confervoides have demonstrated moderate to potent antibacterial activity against various bacterial strains. This indicates that structurally related compounds, such as this compound, may also possess antibacterial properties, warranting further investigation into their potential as antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it were used as an intermediate in a synthetic reaction, its mechanism of action might involve serving as an electrophile in a nucleophilic substitution reaction .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

The future directions for the study and use of this compound would depend on its properties and potential applications. It could be of interest in the field of organic synthesis, or it could have potential uses in the development of pharmaceuticals or other chemical products .

properties

IUPAC Name

methyl 2-(5-bromo-2-phenylmethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-19-16(18)10-13-9-14(17)7-8-15(13)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQUOYZYFBDHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590172
Record name Methyl [2-(benzyloxy)-5-bromophenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

282536-92-9
Record name Methyl [2-(benzyloxy)-5-bromophenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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